molecular formula C12H13ClN2O2 B1452512 2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide CAS No. 1311313-81-1

2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide

Cat. No. B1452512
CAS RN: 1311313-81-1
M. Wt: 252.69 g/mol
InChI Key: OIUCXAHCSVZEBW-UHFFFAOYSA-N
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Description

Indole derivatives are a group of compounds that have a wide range of biological and pharmaceutical properties . They are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves various chemical reactions. For example, some compounds can be synthesized through coupling reactions in the presence of certain solvents and catalysts .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as X-ray structure characterization and Hirshfeld surface analysis .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, they can react with different reagents to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point, density, and molecular formula of a compound can be determined .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Studies have explored the synthesis and characterization of indole derivatives, demonstrating complex reactions and highlighting the versatility of these compounds in organic synthesis. For example, the reaction of indole derivatives with hydroxylamine yields compounds with significant hydrogen bonding and potential for further chemical transformations (Helliwell et al., 2011). Additionally, the synthesis of novel indole-based molecules with potential antimicrobial properties has been reported, illustrating the broad applicability of these compounds in designing new therapeutic agents (Muralikrishna et al., 2014).

Biological Applications

  • Indole derivatives are pivotal in the development of drugs with anti-inflammatory and analgesic properties. Research into quinazolinyl acetamides, for instance, has led to the discovery of compounds with notable analgesic and anti-inflammatory activities, showcasing the therapeutic potential of such molecules (Alagarsamy et al., 2015).
  • The modification of indole compounds to enhance antiallergic properties has also been a subject of research. Specific modifications to the indole moiety have resulted in compounds significantly more potent than established antiallergic drugs, indicating the importance of structural variation in medicinal chemistry (Menciu et al., 1999).

Mechanism of Action

Safety and Hazards

The safety and hazards of indole derivatives can vary depending on their structure and the way they are used. It’s important to handle these compounds with care and follow safety guidelines .

Future Directions

The study of indole derivatives is a promising field with many potential applications in medicinal chemistry. Future research may focus on synthesizing new indole derivatives and studying their biological activities .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The indole ring structure allows it to form hydrogen bonds and π-π interactions with aromatic amino acids in proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing cellular oxidative damage . Additionally, this compound can bind to DNA, potentially influencing gene expression and cellular function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By interacting with key signaling molecules such as p53 and NF-κB, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells . Furthermore, it influences gene expression by binding to transcription factors and altering their activity, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This compound also acts as an activator for other enzymes, enhancing their catalytic efficiency . Additionally, this compound can modulate gene expression by binding to promoter regions of specific genes, leading to either upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and improve overall cellular health . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, with a clear dose-response relationship indicating that careful dosage control is essential for therapeutic applications.

properties

IUPAC Name

2-chloro-N-[1-(2-oxo-1,3-dihydroindol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-7(14-12(17)6-13)8-2-3-10-9(4-8)5-11(16)15-10/h2-4,7H,5-6H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCXAHCSVZEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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